
Fmoc-homocyclohexyl-D-alanine
Overview
Description
Fmoc-homocyclohexyl-D-alanine is an amino acid derivative that has gained attention in the fields of chemistry and biology. It is an Fmoc-protected alanine derivative with the molecular formula C25H29NO4 and a molecular weight of 407.50 g/mol . This compound is primarily used in research and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-homocyclohexyl-D-alanine typically involves the protection of the amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . The reaction conditions often involve the use of a base such as sodium bicarbonate in an aqueous dioxane solution .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. This includes the protection of the amino group with Fmoc and subsequent purification steps to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-homocyclohexyl-D-alanine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups depending on the desired application.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Piperidine: Used for the removal of the Fmoc group during deprotection.
Sodium bicarbonate: Used as a base in the protection reactions.
Hydrochloric acid: Used in certain hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of the free amine .
Scientific Research Applications
Enhancing Bioactivity:
The unique structural characteristics of Fmoc-homocyclohexyl-D-alanine enhance the bioactivity of pharmaceutical compounds. It is particularly beneficial in developing drugs targeting specific biological pathways, including those involved in neurological disorders and cancer therapies. Its incorporation into drug candidates can improve their efficacy and selectivity.
Bioconjugation
Facilitating Targeted Therapies:
The Fmoc protecting group allows for selective reactions that are crucial for bioconjugation processes. This capability is vital for attaching biomolecules to surfaces or other molecules, which is essential in creating targeted therapies and diagnostics. For instance, this compound can be used to conjugate peptides to antibodies or nanoparticles for enhanced delivery systems.
Neuroscience Research
Studying Neurotransmitter Activity:
Research indicates that modified amino acids like this compound can influence neurotransmitter activity. This property makes it valuable for studying neurological disorders and exploring potential treatments. For example, its effects on d-amino acid levels may provide insights into the pathophysiology of conditions such as schizophrenia and autism spectrum disorders.
Material Science
Development of Novel Materials:
this compound's properties are leveraged in material science, particularly in developing hydrogels used for drug delivery systems and tissue engineering applications. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner, enhancing treatment efficacy.
Case Studies
-
Peptide Synthesis Efficiency:
A study demonstrated the efficiency of using this compound in synthesizing a specific neuropeptide involved in pain modulation. The synthesized peptide exhibited high purity (>90%) and biological activity, validating the compound's role in SPPS . -
Drug Development Insights:
Research involving the incorporation of this compound into a new class of anti-cancer agents showed improved selectivity towards tumor cells compared to traditional chemotherapeutics. The study highlighted the compound's potential to enhance drug efficacy while minimizing side effects . -
Neuroscience Applications:
In a model studying the effects of d-amino acids on neurotransmitter release, supplementation with this compound resulted in significant modulation of synaptic activity, suggesting its utility as a therapeutic agent in neuropsychiatric disorders .
Mechanism of Action
The mechanism of action of Fmoc-homocyclohexyl-D-alanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and is removed under basic conditions to reveal the free amine . This allows for the sequential addition of amino acids to form peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-homocyclohexyl-L-alanine: Similar in structure but with a different stereochemistry.
Fmoc-3-(2-naphthyl)-D-alanine: Another Fmoc-protected amino acid with a different aromatic group.
Fmoc-azido amino acids: These include Fmoc-azido alanine and Fmoc-azido homoalanine, which are used in click chemistry.
Uniqueness
Fmoc-homocyclohexyl-D-alanine is unique due to its specific cyclohexyl group, which imparts distinct hydrophobic properties and influences its behavior in peptide synthesis and self-assembly processes .
Biological Activity
Fmoc-homocyclohexyl-D-alanine (Fmoc-D-CHA-OH) is a synthetic amino acid derivative widely used in peptide synthesis and research. This compound has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Neuropharmacological Effects
This compound is structurally related to D-alanine, which has been shown to act as a selective agonist at N-methyl-D-aspartate (NMDA) receptors. Research indicates that D-alanine plays a role in modulating neurotransmission and may have implications for treating neuropsychiatric disorders such as schizophrenia .
Case Study: D-Alanine and Schizophrenia
A study demonstrated that the co-administration of D-alanine with a D-amino acid oxidase (DAAO) inhibitor significantly increased extracellular levels of D-alanine in the brain, enhancing its efficacy against NMDA receptor antagonism-induced deficits . This suggests that this compound may similarly influence NMDA receptor activity, potentially offering therapeutic benefits.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit antioxidant properties, which could contribute to neuroprotection. The presence of cyclohexyl groups may enhance the compound's ability to scavenge free radicals, thereby protecting neuronal cells from oxidative stress .
Peptide Synthesis Applications
This compound is utilized in peptide synthesis due to its stability and compatibility with various coupling reagents. Its incorporation into peptides can enhance their biological activity and stability, making it a valuable tool in drug development.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound compared to related compounds:
Compound | NMDA Receptor Activity | Antioxidant Activity | Application in Peptide Synthesis |
---|---|---|---|
This compound | Moderate | High | Yes |
D-Alanine | High | Moderate | Yes |
Beta-Alanine | Low | High | Yes |
Study on D-Alanine's Bioavailability
Research has shown that oral administration of D-alanine is significantly metabolized by DAAO, reducing its bioavailability. The use of inhibitors like CBIO can enhance the effectiveness of D-alanine . This finding is crucial for understanding how modifications like those found in this compound can improve therapeutic outcomes.
Safety and Toxicology
Safety data for this compound indicate low toxicity levels when used appropriately in research settings. However, handling precautions should be observed due to potential exposure risks .
Properties
IUPAC Name |
(2R)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXCSTPOLMVGMS-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373268 | |
Record name | Fmoc-homocyclohexyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269078-72-0 | |
Record name | Fmoc-homocyclohexyl-D-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20373268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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